
2-Chloro-3-fluoro-4-formylbenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-3-fluoro-4-formylbenzoic acid is an organic compound with the molecular formula C8H4ClFO3 and a molecular weight of 202.57 It is a derivative of benzoic acid, characterized by the presence of chloro, fluoro, and formyl functional groups on the benzene ring
Méthodes De Préparation
The synthesis of 2-Chloro-3-fluoro-4-formylbenzoic acid typically involves multi-step organic reactions. One common synthetic route includes the halogenation of a benzoic acid derivative followed by formylation. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high yield and purity . Industrial production methods may involve large-scale chemical reactors and continuous flow processes to ensure efficient and cost-effective synthesis .
Analyse Des Réactions Chimiques
2-Chloro-3-fluoro-4-formylbenzoic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction can convert the formyl group into a carboxylic acid group.
Reduction: The formyl group can be reduced to an alcohol group.
Substitution: The chloro and fluoro groups can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
2-Chloro-3-fluoro-4-formylbenzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 2-Chloro-3-fluoro-4-formylbenzoic acid involves its interaction with specific molecular targets. The formyl group can participate in nucleophilic addition reactions, while the chloro and fluoro groups can influence the compound’s reactivity and binding affinity. These interactions can affect various biochemical pathways and processes .
Comparaison Avec Des Composés Similaires
2-Chloro-3-fluoro-4-formylbenzoic acid can be compared with other similar compounds such as:
4-Formylbenzoic acid: Lacks the chloro and fluoro substituents, making it less reactive in certain chemical reactions.
2-Fluoro-5-formylbenzoic acid: Has a different substitution pattern, which can lead to variations in chemical behavior and applications.
The presence of both chloro and fluoro groups in this compound makes it unique and versatile for various synthetic and research applications.
Propriétés
Formule moléculaire |
C8H4ClFO3 |
|---|---|
Poids moléculaire |
202.56 g/mol |
Nom IUPAC |
2-chloro-3-fluoro-4-formylbenzoic acid |
InChI |
InChI=1S/C8H4ClFO3/c9-6-5(8(12)13)2-1-4(3-11)7(6)10/h1-3H,(H,12,13) |
Clé InChI |
LCVSKHAWQKZQKU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1C=O)F)Cl)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




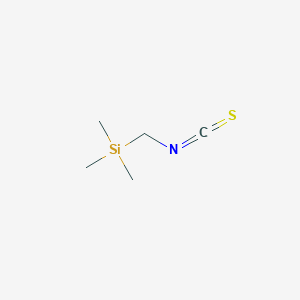
![3-(Prop-2-yn-1-yl)-1-azaspiro[3.3]heptane](/img/structure/B13624074.png)
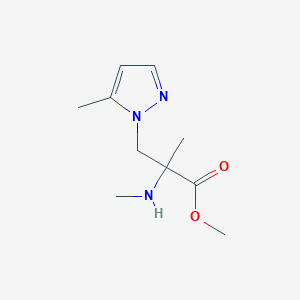

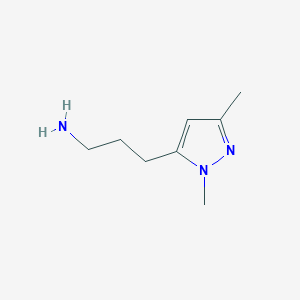

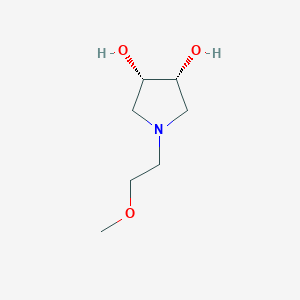
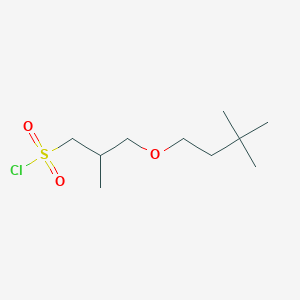



![2-Amino-3-(imidazo[1,2-a]pyridin-2-yl)propan-1-ol](/img/structure/B13624153.png)
